molecular formula C13H11FO2 B6317949 2-(Benzyloxy)-3-fluorophenol CAS No. 148872-80-4

2-(Benzyloxy)-3-fluorophenol

Cat. No. B6317949
CAS RN: 148872-80-4
M. Wt: 218.22 g/mol
InChI Key: GFWBHWDNEMMCLC-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of other complex molecules . It has a linear formula of C6H5CH2OC6H4OH .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-fluorophenol” are not available, similar compounds such as “2-(Benzyloxy)phenol” have been used in the synthesis of other complex molecules .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)phenol” includes a benzene ring with a benzyloxy (C6H5CH2O-) and a hydroxyl (-OH) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)phenol” include a molecular weight of 200.23 g/mol, a refractive index of 1.591, and a density of 1.143 g/mL at 25 °C .

Scientific Research Applications

  • Anaerobic Transformation in Environmental Contexts : Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. They found that isomeric fluorophenols, such as 2-fluorophenol and 3-fluorophenol, could be transformed into fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

  • Fluorescent Probes for Sensing Metal Cations : Tanaka et al. (2001) reported the preparation of fluorophenol derivatives as fluorescent probes for sensing magnesium and zinc cations. They noted that these fluorophores are sensitive to pH changes, which can lead to significant fluorescence enhancement (Tanaka et al., 2001).

  • High-Performance Polymers : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer from 3-fluorophenol and explored its use in high-performance polymers. These polymers showed good solubility in common aprotic solvents and excellent thermal properties, suggesting potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).

  • Synthesis of Radiopharmaceuticals : Ross, Ermert, and Coenen (2011) described the synthesis of 4-[18F]Fluorophenol, a synthon for complex radiopharmaceuticals. They achieved this through a nucleophilic labeling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, suggesting its potential in medical imaging (Ross, Ermert, & Coenen, 2011).

  • Herbicidal Activity : Huang et al. (2005) synthesized and evaluated the herbicidal activity of certain fluorophenol derivatives. They found that some of these compounds showed commercial levels of herbicidal activity, comparable to other known herbicides (Huang et al., 2005).

Safety and Hazards

While specific safety data for “2-(Benzyloxy)-3-fluorophenol” is not available, similar compounds may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Future research could focus on the synthesis and characterization of “2-(Benzyloxy)-3-fluorophenol” and its derivatives, as well as their potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

3-fluoro-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWBHWDNEMMCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(benzyloxy)-1-chloro-3-fluorobenzene (3 g, 12.71 mmol), dioxane (6 ml), KOH (0.78 g, 14 mmol), water (6 ml), Tris(dibenzylideneacetone)dipalladium (0.12 g, 0.13 mmol) and 2-di-tertbutylphosphine-2,4,6-triisopropylbiphenyl (0.22 g, 0.51 mmol) was flushed with N2 and heated under microwave radiation at 120° C. for 7 min. HCl (1 N) was added and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness. Flash column chromatography (isooctane/EtOAc) yielded the title compound (1.86 g). MS m/z (rel. intensity, 70 eV) 218 (M+, 4), 92 (8), 91 (bp), 65 (13), 51 (9).
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3 g
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0.78 g
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2-di-tertbutylphosphine 2,4,6-triisopropylbiphenyl
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0.22 g
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0.12 g
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6 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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